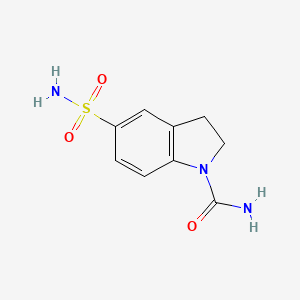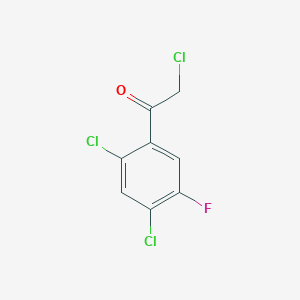
2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H4Cl3FO It is a chlorinated ketone, characterized by the presence of chlorine and fluorine atoms attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one typically involves the chlorination of 1-(2,4-dichloro-5-fluorophenyl)ethan-1-one. This can be achieved through the following steps:
Starting Material: 1-(2,4-dichloro-5-fluorophenyl)ethan-1-one.
Chlorination: The starting material is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent quality and yield.
化学反応の分析
Types of Reactions
2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at elevated temperatures.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-chloro-1-(2,4-dichloro-5-fluorophenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(2,4-dichloro-5-fluorophenyl)acetic acid.
科学的研究の応用
2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
2-Chloro-1-(2,4-dichlorophenyl)ethan-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Chloro-1-(2,4-difluorophenyl)ethan-1-one: Contains an additional fluorine atom, potentially altering its chemical properties.
2-Chloro-1-(2,4-dichloro-5-methylphenyl)ethan-1-one: The presence of a methyl group instead of fluorine can influence its steric and electronic properties.
Uniqueness
2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one is unique due to the specific arrangement of chlorine and fluorine atoms on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H4Cl3FO |
|---|---|
分子量 |
241.5 g/mol |
IUPAC名 |
2-chloro-1-(2,4-dichloro-5-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Cl3FO/c9-3-8(13)4-1-7(12)6(11)2-5(4)10/h1-2H,3H2 |
InChIキー |
WKCHLKAXSYRKAG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamidehydrochloride](/img/structure/B13514052.png)
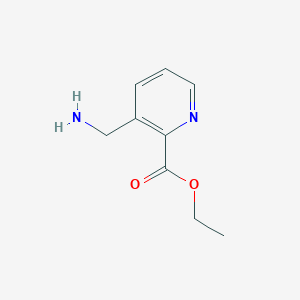
![tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13514059.png)
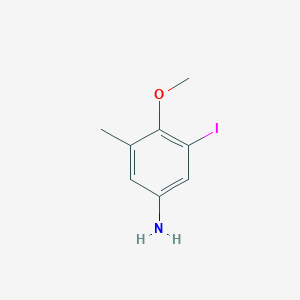
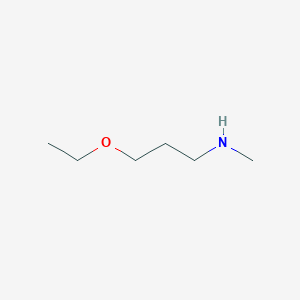
![1,3-Dichloro-2-isocyanato-5-[(trifluoromethyl)oxy]benzene](/img/structure/B13514077.png)
![3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13514085.png)
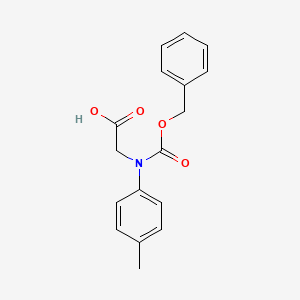
![1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B13514108.png)
![2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13514116.png)
![{3-[(3-Chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B13514117.png)
![1-Azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13514125.png)
![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)
